molecular formula C9H16N2O4 B1520148 Octahydropyrrolo[1,2-a]pyrazine oxalate CAS No. 1192657-15-0

Octahydropyrrolo[1,2-a]pyrazine oxalate

Cat. No. B1520148
CAS RN: 1192657-15-0
M. Wt: 216.23 g/mol
InChI Key: ICQRBJJQQKEKAZ-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a]pyrazine oxalate is a heterocyclic organic compound . It has a molecular weight of 216.24 . The IUPAC name for this compound is octahydropyrrolo[1,2-a]pyrazine oxalate .


Molecular Structure Analysis

The InChI code for Octahydropyrrolo[1,2-a]pyrazine oxalate is 1S/C7H14N2.C2H2O4/c1-2-7-6-8-3-5-9(7)4-1;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

Octahydropyrrolo[1,2-a]pyrazine oxalate is a solid at room temperature .

Scientific Research Applications

Synthesis Methods

Octahydropyrrolo[1,2-a]pyrazines are integral to several drugs, with research showing innovative synthesis routes. Likhosherstov, Peresada, and Skoldinov (1993) examined a new synthesis pathway for Octahydropyrrolo[1,2-a]pyrazine, starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, highlighting a more accessible method for creating these compounds (Likhosherstov, Peresada, & Skoldinov, 1993). Similarly, Liang, Wu, Zhang, and Wu (2004) provided an efficient synthesis method starting from 1,3-dichloro-2-propanol, offering a convenient approach to obtaining Octahydropyrrolo[1,2-a]pyrazine (Liang, Wu, Zhang, & Wu, 2004).

Therapeutic Applications

Research into Octahydropyrrolo[1,2-a]pyrazine derivatives has revealed their potential as therapeutic agents. Asano et al. (2013) designed novel tri-cyclic compounds based on Octahydropyrrolo[1,2-a]pyrazine as inhibitors of apoptosis proteins (IAP) antagonists, indicating their utility in cancer therapy (Asano et al., 2013). Another study by Shiokawa et al. (2013) focused on hexahydropyrazino[1,2-a]indole derivatives as potent IAP inhibitors, showing significant therapeutic potential with improved membrane permeability across MDR1 expressing cells (Shiokawa et al., 2013).

Material Science

Octahydropyrrolo[1,2-a]pyrazine derivatives have also been explored for their applications in material science. Ying et al. (2014) synthesized new pyrido[3,4-b]pyrazine-based organic sensitizers for dye-sensitized solar cells (DSSCs), demonstrating their effectiveness in achieving high power conversion efficiency and stability under prolonged light exposure (Ying et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Future Directions

While the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized, their wide range of biological activities suggests potential for future research . The synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-2-7-6-8-3-5-9(7)4-1;3-1(4)2(5)6/h7-8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQRBJJQQKEKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydropyrrolo[1,2-a]pyrazine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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